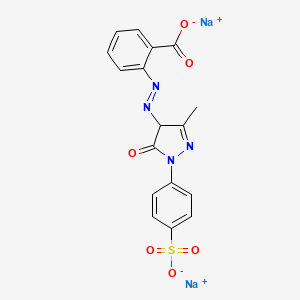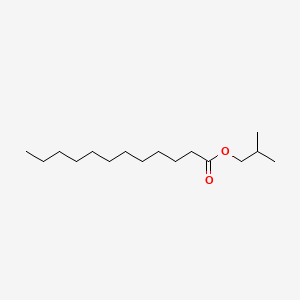
顺式-3-己烯基己酸酯
描述
顺式-3-己烯基己酸酯: 是一种有机化合物,化学式为C12H22O2。它是己酸和顺式-3-己烯-1-醇形成的酯。该化合物以其强烈、扩散的果香-青草香气而闻名,令人联想到梨。 它天然存在于各种水果和植物中,包括菠萝、苹果和梨 .
科学研究应用
顺式-3-己烯基己酸酯在科学研究中有着广泛的应用:
准备方法
合成路线和反应条件: 顺式-3-己烯基己酸酯可以通过顺式-3-己烯-1-醇与己酸的共沸酯化反应合成。 该反应通常涉及除去水以推动平衡向酯形成方向移动 .
工业生产方法: 在工业环境中,酯化过程通常由强酸性离子交换树脂催化。 反应在受控条件下进行,以确保产品的高产率和纯度 .
化学反应分析
反应类型:
常用试剂和条件:
主要产物形成:
水解: 己酸和顺式-3-己烯-1-醇.
相似化合物的比较
顺式-3-己烯基己酸酯可以与其他类似化合物进行比较,例如:
顺式-3-己烯基乙酸酯: 该化合物具有类似的结构,但具有乙酸酯基团而不是己酸酯基团。
反式-2-己烯基己酸酯: 这种异构体具有反式构型,这会影响其气味和反应性。
顺式-3-己烯基甲酸酯: 另一种具有甲酸酯基团的酯,它因其与大气氧化剂的反应性而被研究.
独特性: 顺式-3-己烯基己酸酯因其己酸酯基团和顺式-3-己烯基基团的特定组合而具有独特性,赋予其独特的香气和反应性。 它存在于各种水果和植物中,使其成为天然和合成应用中宝贵的化合物 .
属性
IUPAC Name |
hex-3-enyl hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACQXBDYBCJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047561 | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-19-5 | |
| Record name | 3-Hexen-1-yl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of cis-3-Hexenyl hexanoate, and how does its concentration vary?
A1: cis-3-Hexenyl hexanoate is a naturally occurring volatile compound found in various plants. Studies have identified it as a significant aroma component in Xinyang Maojian green tea [, ], where its concentration changes during the different stages of tea processing []. Research on Habanero peppers [] revealed that the soil type influences the concentration of cis-3-Hexenyl hexanoate, with black soil yielding the highest levels []. Furthermore, lactic acid fermentation by specific strains of Lactiplantibacillus plantarum can significantly impact the production of this compound in Habanero peppers [, ].
Q2: How does the aroma profile of cis-3-Hexenyl hexanoate contribute to the overall sensory experience of tea?
A2: In Xinyang Maojian green tea, cis-3-Hexenyl hexanoate, along with other compounds like nonanal, β-ionone, and linalool, plays a crucial role in shaping the tea's characteristic aroma []. Sensory analysis and gas chromatography-olfactometry studies have confirmed its contribution to the pleasant fragrance of the tea [, ].
Q3: Beyond its natural occurrence, has cis-3-Hexenyl hexanoate been explored for any potential applications in other fields?
A3: Research has investigated the potential of cis-3-Hexenyl hexanoate as an attractant for beneficial insects like Microplitis mediator, a parasitic wasp used in biological pest control []. This is based on studies that showed a strong attraction of M. mediator to this compound in both laboratory and field settings [].
Q4: Are there any studies investigating the impact of agricultural practices on the levels of cis-3-Hexenyl hexanoate in tea plants?
A4: Yes, research indicates that the use of tea-specific fertilizers combined with organic fertilizers can enhance the aroma of green tea []. Specifically, this combination led to increased concentrations of aroma compounds, including cis-3-Hexenyl hexanoate, contributing to a more desirable aroma profile in the tea [].
Q5: Have there been any studies exploring the use of cis-3-Hexenyl hexanoate in chemical synthesis or catalysis?
A5: Research has explored the catalytic hydrogenation of cis-3-Hexenyl hexanoate using osmium hydride complexes []. This study used the compound as a model substrate, mimicking the structure of triglycerides, to investigate potential applications in converting triglycerides into fatty alcohols [].
Q6: How can researchers analyze and quantify the presence of cis-3-Hexenyl hexanoate in different samples?
A6: Several analytical techniques are employed to identify and quantify cis-3-Hexenyl hexanoate. These include:
- Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) []. This method is particularly useful for analyzing volatile compounds in complex matrices like tea.
- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS []. This technique allows for the efficient extraction and analysis of volatile aroma compounds.
- Gas chromatography-olfactometry (GC-O) [, ]. This method helps correlate the identified volatile compounds with their perceived sensory attributes.
Q7: What is the significance of understanding the factors influencing the concentration of aroma compounds like cis-3-Hexenyl hexanoate in agricultural products?
A7: Comprehending these factors is crucial for several reasons:
- Quality control: Consistency in aroma is a key factor in consumer preference. By understanding the influence of factors like soil type, processing methods, and fermentation, producers can better control and optimize the aroma profile of their products [, , ].
- Product development: Insights into aroma compounds can lead to the development of new food products or the enhancement of existing ones [].
- Sustainable agriculture: Understanding the impact of agricultural practices on aroma compound production can contribute to developing more sustainable and environmentally friendly farming methods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)







![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
